P2Y Receptor Selectivity: Gp5G Bypasses P2X-Mediated Vasoconstriction
Gp5G shows a receptor activation profile orthogonal to that of diadenosine pentaphosphate (Ap5A). In the isolated perfused rat kidney, vasoconstrictor responses to Ap5A were almost completely abolished by the P2X antagonist PPADS (10 µM), whereas Gp5G-mediated effects were not significantly affected by PPADS [1]. Functionally, Gp5G activates P2Y₄ and P2Y₆ receptors and potentiates angiotensin II-induced vasoconstriction through Rho-kinase rather than direct P2X-mediated contraction [2].
| Evidence Dimension | PPADS (10 µM) sensitivity of vasoconstrictor response |
|---|---|
| Target Compound Data | No significant inhibition |
| Comparator Or Baseline | Ap5A: Responses almost completely abolished (P<0.05 vs control) |
| Quantified Difference | Qualitative difference: Ap5A sensitive, Gp5G insensitive |
| Conditions | Isolated perfused rat kidney; PPADS 10 µM |
Why This Matters
This proves Gp5G signals through a distinct receptor mechanism, making it uniquely suited for dissecting P2Y₄/₆-mediated Rho-kinase activation without confounding P2X-driven vasoconstriction.
- [1] van der Giet M, et al. The critical role of adenosine and guanosine in the affinity of dinucleoside polyphosphates to P2X-receptors in the isolated perfused rat kidney. Br J Pharmacol. 2001;132(2):467-474. View Source
- [2] Tölle M, et al. Diguanosine pentaphosphate: an endogenous activator of Rho-kinase possibly involved in blood pressure regulation. J Hypertens. 2006;24(10):1991-2000. View Source
